molecular formula C24H26BrNO4 B14596254 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide CAS No. 61273-73-2

6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide

Cat. No.: B14596254
CAS No.: 61273-73-2
M. Wt: 472.4 g/mol
InChI Key: QAUIDFPRKMKUCI-UHFFFAOYSA-M
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Description

6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroindolizine core substituted with two 3,4-dimethoxyphenyl groups, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization and bromination to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,7-Bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium bromide apart from similar compounds is its specific structural configuration and the presence of the indolizine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61273-73-2

Molecular Formula

C24H26BrNO4

Molecular Weight

472.4 g/mol

IUPAC Name

6,7-bis(3,4-dimethoxyphenyl)-2,3-dihydro-1H-indolizin-4-ium;bromide

InChI

InChI=1S/C24H26NO4.BrH/c1-26-21-9-7-16(12-23(21)28-3)19-14-18-6-5-11-25(18)15-20(19)17-8-10-22(27-2)24(13-17)29-4;/h7-10,12-15H,5-6,11H2,1-4H3;1H/q+1;/p-1

InChI Key

QAUIDFPRKMKUCI-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=[N+]3CCCC3=C2)C4=CC(=C(C=C4)OC)OC)OC.[Br-]

Origin of Product

United States

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